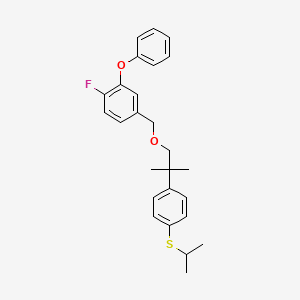
Ivabradine monosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ivabradine monosulfate is a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. It is a pacemaker current (If) inhibitor that reduces heart rate by selectively inhibiting the If channels in the sinoatrial node. This compound is particularly beneficial for patients who cannot tolerate beta-blockers or whose conditions are not fully managed by them .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ivabradine monosulfate is synthesized through a multi-step process involving the reaction of various organic compoundsThe final step involves the sulfonation to form the monosulfate salt .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is subjected to rigorous quality control tests to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Ivabradine monosulfate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ivabradine molecule.
Reduction: This reaction can be used to reduce any oxidized intermediates back to their original state.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful in modifying the pharmacological properties of the compound
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ivabradine N-oxide, while substitution reactions can yield various ivabradine derivatives with different pharmacological properties .
Applications De Recherche Scientifique
Ivabradine monosulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of If channel inhibitors and their synthesis.
Biology: It is used to study the physiological effects of heart rate reduction on various biological systems.
Medicine: It is extensively researched for its therapeutic potential in treating heart failure, chronic stable angina, and inappropriate sinus tachycardia.
Industry: It is used in the pharmaceutical industry for the development of new heart rate-lowering medications .
Mécanisme D'action
Ivabradine monosulfate exerts its effects by selectively inhibiting the If channels in the sinoatrial node of the heart. This inhibition slows the diastolic depolarization, thereby reducing the heart rate without affecting other cardiac ionic channels such as calcium or potassium channels. This unique mechanism allows for heart rate reduction without the negative inotropic effects associated with beta-blockers and calcium channel blockers .
Comparaison Avec Des Composés Similaires
Beta-blockers (e.g., atenolol, metoprolol): These compounds also reduce heart rate but have additional effects on myocardial contractility and vascular tone.
Calcium channel blockers (e.g., amlodipine, verapamil): These compounds reduce heart rate and have vasodilatory effects.
Digoxin: This compound increases myocardial contractility and has a different mechanism of action compared to ivabradine
Uniqueness: Ivabradine monosulfate is unique in its selective inhibition of the If channels, which allows for heart rate reduction without the negative inotropic and vasodilatory effects seen with beta-blockers and calcium channel blockers. This makes it a valuable option for patients who cannot tolerate these other medications .
Propriétés
Numéro CAS |
1202000-62-1 |
|---|---|
Formule moléculaire |
C27H38N2O9S |
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;sulfuric acid |
InChI |
InChI=1S/C27H36N2O5.H2O4S/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;1-5(2,3)4/h12-14,16,21H,6-11,15,17H2,1-5H3;(H2,1,2,3,4)/t21-;/m1./s1 |
Clé InChI |
BTPJWGWDKZFLCT-ZMBIFBSDSA-N |
SMILES isomérique |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O |
SMILES canonique |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)










